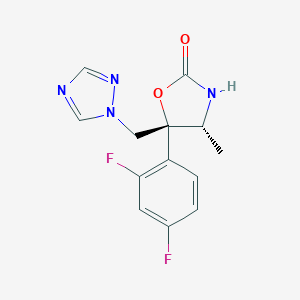
(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C13H12F2N4O2 and its molecular weight is 294.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazolidinone class and incorporates a triazole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H12F2N4O2
- Molecular Weight : 297.28 g/mol
- CAS Number : 169058-26-8
- SMILES Notation : C[C@H]1NC(=O)O[C@@]1(Cn2cncn2)c3ccc(F)cc3F
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Hedgehog Signaling Pathway : Similar to other triazole derivatives like itraconazole and posaconazole, this compound has been investigated for its ability to inhibit the Hedgehog (Hh) signaling pathway. This pathway is crucial in the development of several cancers including basal cell carcinoma. Studies have shown that modifications in the triazole structure can enhance Hh inhibitory activity while reducing side effects associated with traditional antifungal therapies .
- Antifungal Activity : The triazole moiety is well-known for its antifungal properties. Compounds with this structure typically inhibit fungal sterol synthesis by targeting lanosterol 14α-demethylase (CYP51), leading to the accumulation of toxic sterols within the fungal cell membrane .
- Antibacterial Properties : The oxazolidinone framework has been recognized for its antibacterial activity against Gram-positive bacteria. The mechanism involves inhibition of protein synthesis by binding to the 50S ribosomal subunit .
Biological Activity Summary
| Activity Type | Target/Pathway | Reference |
|---|---|---|
| Hedgehog Inhibition | Gli1 mRNA expression | |
| Antifungal | CYP51 inhibition | |
| Antibacterial | 50S ribosomal subunit |
Case Study 1: Hedgehog Pathway Inhibition
A study focused on the structure-activity relationship of triazole analogs demonstrated that modifications similar to those seen in this compound significantly enhanced potency against Hh-dependent tumors. The compound exhibited an IC50 value lower than that of traditional inhibitors like vismodegib .
Case Study 2: Antifungal Efficacy
Research evaluating a series of oxazolidinones indicated that compounds with similar structural motifs displayed effective antifungal activity against resistant strains of Candida species. The study highlighted how the incorporation of difluorophenyl groups enhanced bioactivity and reduced resistance mechanisms in clinical isolates .
Propriétés
IUPAC Name |
(4R,5R)-5-(2,4-difluorophenyl)-4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O2/c1-8-13(21-12(20)18-8,5-19-7-16-6-17-19)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3,(H,18,20)/t8-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVPPBYFZOBSGJ-AMIZOPFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@](OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435051 |
Source


|
| Record name | FT-0666842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169058-26-8 |
Source


|
| Record name | FT-0666842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













